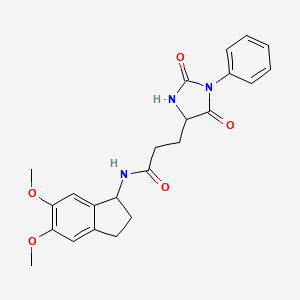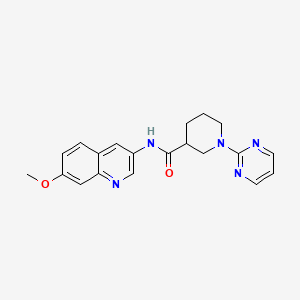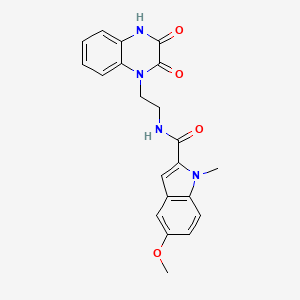![molecular formula C19H18FN3O2S B11000439 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(3-fluorobenzyl)furan-2-carboxamide](/img/structure/B11000439.png)
5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(3-fluorobenzyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(3-fluorobenzyl)furan-2-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a furan ring, a pyrimidine moiety, and a fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(3-fluorobenzyl)furan-2-carboxamide typically involves multiple steps:
Formation of the Pyrimidine Moiety: The starting material, 4,6-dimethylpyrimidine-2-thiol, is synthesized through the reaction of 2-chloro-4,6-dimethylpyrimidine with sodium hydrosulfide.
Attachment of the Furan Ring: The furan-2-carboxylic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and then reacted with the pyrimidine thiol to form the intermediate.
Introduction of the Fluorobenzyl Group: The final step involves the reaction of the intermediate with 3-fluorobenzylamine under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyrimidine moiety, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the furan ring, potentially converting it to an alcohol.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to the presence of the pyrimidine and fluorobenzyl groups, which are known to interact with biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. The fluorobenzyl group is often found in drugs due to its ability to enhance binding affinity and metabolic stability.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.
Mechanism of Action
The mechanism by which 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(3-fluorobenzyl)furan-2-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The pyrimidine moiety could mimic nucleotides, potentially interfering with DNA or RNA synthesis, while the fluorobenzyl group could enhance binding to hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide
- 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-[(2-methylpyridin-4-yl)methyl]-1,2-oxazole-3-carboxamide
Uniqueness
Compared to similar compounds, 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(3-fluorobenzyl)furan-2-carboxamide stands out due to the presence of the fluorobenzyl group, which can significantly influence its pharmacokinetic properties and binding affinity to biological targets. The combination of the furan ring and the pyrimidine moiety also provides a unique scaffold for further chemical modifications.
This detailed overview should provide a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar molecules
Properties
Molecular Formula |
C19H18FN3O2S |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-N-[(3-fluorophenyl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H18FN3O2S/c1-12-8-13(2)23-19(22-12)26-11-16-6-7-17(25-16)18(24)21-10-14-4-3-5-15(20)9-14/h3-9H,10-11H2,1-2H3,(H,21,24) |
InChI Key |
UHZAXQRGAYPDHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)NCC3=CC(=CC=C3)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-chlorophenyl)-2-{[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B11000362.png)
![ethyl 4-{[(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]amino}benzoate](/img/structure/B11000369.png)

![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B11000387.png)
![methyl 5-propyl-2-{[3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11000391.png)
![N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B11000405.png)

![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B11000411.png)
![1-ethyl-3-[(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-7-methyl-1,8-naphthyridin-4(1H)-one](/img/structure/B11000425.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-indol-4-yl)propanamide](/img/structure/B11000428.png)
![N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11000432.png)
![ethyl 2-{[(6-chloro-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11000448.png)

